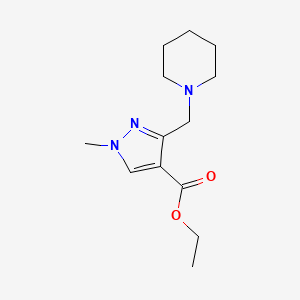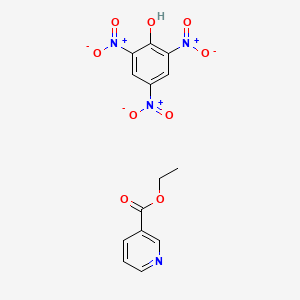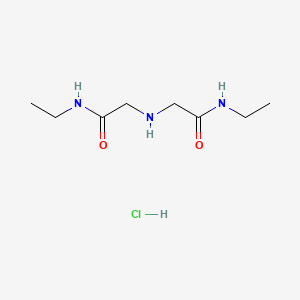
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide, commonly known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPTP belongs to the family of thiazole derivatives and is known for its anti-inflammatory and analgesic properties.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide exhibit significant anticancer activity. A study demonstrated that derivatives of this compound showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. The activity was measured in comparison to etoposide, a reference drug, and some derivatives displayed higher anticancer activities than etoposide, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).
Antimicrobial Activity
Another aspect of the scientific applications of these compounds is their antimicrobial properties. Synthesis of 2-phenylamino-thiazole derivatives, which are closely related to the compound , has been reported to exhibit potent antimicrobial activity against a variety of bacterial and fungal strains. Some of these synthesized molecules demonstrated more potent antimicrobial effects than reference drugs, especially against Gram-positive bacterial strains, showcasing their potential as antimicrobial agents (Bikobo et al., 2017).
Carbonic Anhydrase Inhibitory Properties
Furthermore, metal complexes of derivatives containing the thiazol moiety have shown strong inhibitory properties against carbonic anhydrase (CA), a crucial enzyme involved in various physiological processes. These complexes demonstrated significant inhibitory effects against human carbonic anhydrase isoenzymes, suggesting their utility in exploring new therapeutic avenues related to CA-related disorders (Büyükkıdan et al., 2013).
Inflammatory and Antioxidant Effects
Compounds derived from N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide have also been investigated for their anti-inflammatory and antioxidant effects. Specific derivatives showed significant membrane-stabilizing activity, inhibition of endothelial cell proliferation, and reduction of inflammation in animal models. These findings highlight the potential of these compounds in the treatment of inflammation-related disorders (Puttaswamy et al., 2018).
Propiedades
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S/c28-21(16-17-30-20-14-8-3-9-15-20)26-25-27-22(18-10-4-1-5-11-18)24(31-25)23(29)19-12-6-2-7-13-19/h1-15H,16-17H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFQCRHSJXLJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2762327.png)
![N-[2-[(3,4-Dichlorophenyl)methyl-ethylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2762329.png)
![4-chloro-N-cyclohexyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2762333.png)
![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2762334.png)
![N-(4-methoxybenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2762336.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2762338.png)
![(2Z)-2-[2-(1H-indol-3-yl)-3-nitropropylidene]-1,3,3-trimethylindole](/img/structure/B2762340.png)

![(3E)-3-{[(2-fluorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2762342.png)

![N-[(4-Chlorophenyl)-pyridin-4-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2762345.png)
![1-Ethyl-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2762348.png)
